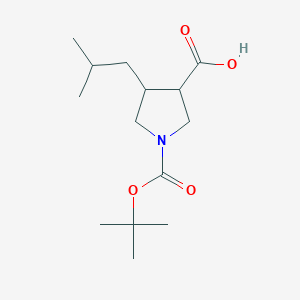

trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-9(2)6-10-7-15(8-11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |

InChI Key |

NJFRXVHRFWVXAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Protection of Pyrrolidine Nitrogen with Boc Group

The initial step involves Boc protection of pyrrolidine nitrogen to prevent undesired side reactions during subsequent modifications. This is typically achieved via:

Reaction Conditions:

- Reagents: Di-tert-butyl dicarbonate (Boc2O)

- Catalyst: 4-Dimethylaminopyridine (DMAP) or base such as triethylamine

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: Usually >90%

This step is well-documented in peptide synthesis protocols and is essential for regioselective functionalization.

Introduction of Isobutyl Side Chain at the 4-Position

The isobutyl group can be introduced via:

- Alkylation of the pyrrolidine ring through nucleophilic substitution with isobutyl halides or via reductive amination.

Method A: Alkylation with Isobutyl Halides

Reaction Conditions:

- Reagents: Isobutyl bromide or iodide

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Reflux

- Outcome: Selective substitution at the 4-position

Method B: Reductive Amination

Reaction Conditions:

- Reagents: Isobutyl aldehyde or ketone

- Reducing Agent: Sodium cyanoborohydride or sodium triacetoxyborohydride

- Solvent: Methanol or acetic acid

- Temperature: Room temperature

- Outcome: Formation of the isobutyl-substituted pyrrolidine with stereocontrol

Extensive research indicates that reductive amination offers better stereoselectivity and functional group tolerance, especially for complex molecules like trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine derivatives.

Carboxylation at the 3-Position

The carboxylic acid functionality at the 3-position is introduced through:

- Oxidative or electrophilic carboxylation of the pyrrolidine ring.

- Use of carbon dioxide (CO₂) under pressure in the presence of a base such as sodium hydride or potassium tert-butoxide to perform carboxylation of the nucleophilic nitrogen or carbon centers.

- Reagents: CO₂ gas

- Base: Sodium hydride or potassium tert-butoxide

- Solvent: DMF or DMSO

- Temperature: Elevated (~0°C to room temperature)

- Pressure: 1-5 atm of CO₂

- Yield: Variable, often optimized for selectivity

This approach is supported by literature on pyrrolidine derivatives, where direct carboxylation of activated pyrrolidine rings has been demonstrated.

Representative Synthetic Pathway

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Boc protection of pyrrolidine | Boc₂O, TEA, DCM, 0°C to RT | >90% |

| 2 | Alkylation at 4-position | Isobutyl halide, K₂CO₃, DMF, reflux | ~70-80% |

| 3 | Carboxylation at 3-position | CO₂, NaH, DMF, 0°C to RT | Variable, optimized for selectivity |

| 4 | Deprotection or further functionalization | TFA or other acids | As needed |

Research Discoveries and Innovations

Recent advances have focused on stereoselective synthesis:

- Chiral catalysts (e.g., chiral phosphines or ligands) improve stereocontrol during alkylation and carboxylation.

- Flow chemistry techniques enable safer handling of gaseous CO₂ and improve reaction efficiency.

- Protective group strategies optimize regioselectivity, especially for complex multi-step syntheses.

For example, a patent describes a method where a pyrrolidine derivative is selectively alkylated with isobutyl groups using a palladium-catalyzed cross-coupling, followed by Boc protection and subsequent carboxylation under CO₂ pressure, yielding high stereoselectivity and purity.

Data Tables Summarizing Key Parameters

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a common amine-protecting group removed under acidic conditions. For example:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Mechanism : Acidic cleavage generates a protonated amine and releases CO₂ and tert-butanol.

-

Example :

This step is critical for accessing the free amine for further functionalization .

Carboxylic Acid Functionalization

The C-3 carboxylic acid undergoes typical derivatization reactions:

Esterification

-

Reagents : Alcohols with coupling agents like EDCI/HOBt or DCC/DMAP .

-

Example : Reaction with ethanol in THF using EDCI yields the ethyl ester.

Similar reactions are reported for trans-1-Boc-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid .

Amidation

Reduction to Alcohol

Pyrrolidine Ring Reactivity

The trans-configuration and substituents influence stereochemical outcomes:

Cyclization Reactions

-

Conditions : Intramolecular acylation or Curtius rearrangements under thermal/flow conditions .

-

Example : Quaternary Boc-proline derivatives undergo fragmentation to form γ-amino ketones or unsaturated pyrrolidines via N-acyliminium intermediates .

Electrophilic Substitution

-

Mechanism : Formation of 1,4-biradical intermediates enables C–C bond formation or β-fragmentation .

Isobutyl Substituent Modifications

The isobutyl group may undergo:

-

Oxidation : To a ketone using strong oxidants (e.g., KMnO₄).

-

Halogenation : Radical bromination at the benzylic position.

Scientific Research Applications

Chemistry: In chemistry, trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives may serve as inhibitors or activators of specific enzymes.

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing a reactive amine group that can participate in further chemical reactions . This property makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Key Differences :

- Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). The larger piperidine ring reduces ring strain and alters conformational flexibility .

- Substituents: A phenyl group replaces the isobutyl group at the 4-position.

- Molecular Weight : 305.37 g/mol (piperidine) vs. an estimated ~313 g/mol (pyrrolidine analog, assuming similar substituents).

- Applications : Piperidine derivatives are common in bioactive molecules (e.g., kinase inhibitors), suggesting the pyrrolidine analog may occupy a niche in targeting smaller binding pockets .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Key Differences :

- Functional Groups : Contains a methyl ester (lipophilic) and hydroxymethyl group (polar), contrasting with the carboxylic acid in the target compound. The carboxylic acid offers hydrogen-bonding capacity, critical for target binding.

- Substituents : A fluoropyridinyl group introduces electronegativity and metabolic stability, unlike the isobutyl group’s purely hydrophobic effects.

- Synthetic Utility : The methyl ester and BOC groups provide orthogonal protection strategies, whereas the target compound’s single BOC group simplifies deprotection steps .

Data Table: Structural and Functional Comparison

Substituent Effects on Chemical Properties

- Electronic Effects: The BOC group’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~3-4) compared to unprotected analogs.

- Solubility : The isobutyl group in the target compound lowers aqueous solubility compared to the hydroxymethyl-containing pyridine derivative, which benefits from polar interactions .

- Steric Hindrance: The BOC group’s tert-butyl moiety creates steric bulk, shielding the pyrrolidine ring and influencing reaction regioselectivity. This is less pronounced in the methyl ester analog .

Biological Activity

trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.

- Molecular Formula : C20H29NO4

- Molecular Weight : 347.45 g/mol

- CAS Number : 1263281-72-6

This compound is a derivative of pyrrolidine, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that derivatives of pyrrolidine compounds can act as agonists or antagonists for several receptors, including dopamine and serotonin receptors, which are crucial in neurological functions.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds similar to this compound have demonstrated the ability to modulate neuroinflammation, which is a critical factor in neurodegenerative diseases .

- Antidepressant Activity : Some pyrrolidine derivatives exhibit antidepressant-like effects in animal models. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Neuroprotection in Animal Models

A study examined the neuroprotective effects of a related pyrrolidine derivative in a rodent model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced neuronal loss and improved motor function compared to control groups. The proposed mechanism involved the reduction of oxidative stress markers and the enhancement of antioxidant enzyme activity .

Study 2: Antidepressant-Like Effects

In another investigation, this compound was tested for its potential antidepressant properties using the forced swim test in mice. The results showed that the compound significantly decreased immobility time, suggesting an antidepressant-like effect. Further analysis indicated alterations in serotonin levels within the brain .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butoxycarbonyl (Boc) protecting group.

- Carboxylation at the 3-position.

Various derivatives have been synthesized to enhance specific biological activities or reduce side effects. For example, modifications at the isobutyl group have been explored to improve receptor selectivity and potency against specific targets .

Q & A

[Basic] What synthetic strategies are recommended for preparing trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .

- Isobutyl Incorporation : Employ coupling reagents (e.g., DCC or EDCI) to attach the isobutyl moiety to the pyrrolidine scaffold. Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize racemization .

- Carboxylic Acid Activation : Use saponification or acidic hydrolysis (e.g., TFA/H₂O) to deprotect intermediates if necessary.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) is recommended .

[Basic] How should researchers characterize the purity and stereochemical configuration of this compound?

Methodological Answer:

- Purity Analysis :

- Stereochemical Confirmation :

[Advanced] How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Reaction Path Search :

- Apply the artificial force induced reaction (AFIR) method to explore solvent effects and catalytic pathways.

- Data-Driven Optimization :

[Advanced] What experimental designs address contradictory yield data in published synthetic protocols?

Methodological Answer:

- Design of Experiments (DoE) :

- Statistical Analysis :

- Apply ANOVA or machine learning (e.g., random forest regression) to correlate variables with outcomes.

- Reproducibility Checks :

[Basic] What storage conditions ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments, as Boc groups hydrolyze under acidic/humid conditions .

- Light Sensitivity : Protect from UV exposure by using amber glassware or foil wrapping .

[Advanced] How does the Boc group influence reactivity in downstream derivatization reactions?

Methodological Answer:

- Protection-Deprotection Strategies :

- Steric Effects :

- Solubility Impact :

[Advanced] What techniques resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- NOE Spectroscopy :

- Vibrational Circular Dichroism (VCD) :

- Enzymatic Resolution :

[Basic] How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

- Temperature Control : Maintain reactions below 25°C to suppress side reactions (e.g., epimerization) .

- Reagent Purity : Use freshly distilled amines and anhydrous solvents to avoid unintended nucleophilic substitutions .

- Byproduct Monitoring :

[Advanced] What role do solvent systems play in recrystallizing this compound?

Methodological Answer:

- Solvent Selection :

- Gradient Cooling :

- Slowly reduce temperature from reflux to 4°C to enhance crystal lattice formation.

- Polymorphism Screening :

[Advanced] How can researchers leverage heterogeneous catalysis for greener synthesis?

Methodological Answer:

- Solid-Supported Reagents :

- Employ polymer-bound carbodiimides (e.g., PS-DCC) to simplify purification and reduce waste .

- Flow Chemistry :

- Optimize residence time and pressure in microreactors to enhance Boc-deprotection efficiency .

- Catalytic Recycling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.